![molecular formula C10H8BrF4NO B12515432 N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 676095-54-8](/img/structure/B12515432.png)
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, as well as a trifluoromethyl group on the propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide typically involves the reaction of 3-bromo-4-fluorobenzylamine with 3,3,3-trifluoropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromo and fluoro substituents can also influence the compound’s reactivity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Bromo-4-fluorophenyl)methyl]acetamide
- N-[(3-Bromo-4-fluorophenyl)methyl]benzamide
- N-[(3-Bromo-4-fluorophenyl)methyl]butanamide
Uniqueness
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
CAS No. |
676095-54-8 |
|---|---|
Molecular Formula |
C10H8BrF4NO |
Molecular Weight |
314.07 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C10H8BrF4NO/c11-7-3-6(1-2-8(7)12)5-16-9(17)4-10(13,14)15/h1-3H,4-5H2,(H,16,17) |
InChI Key |
RVHYJHMFSNWGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
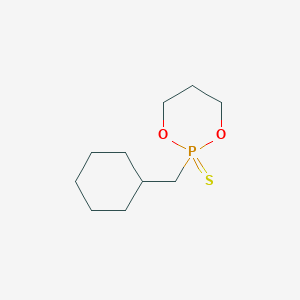
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)
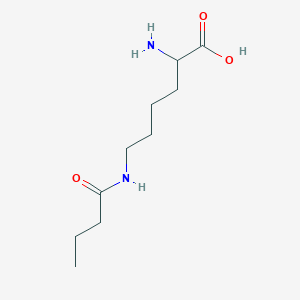


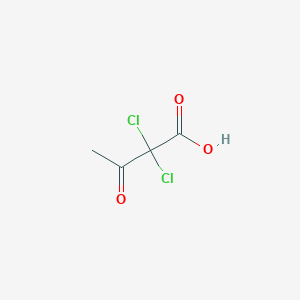
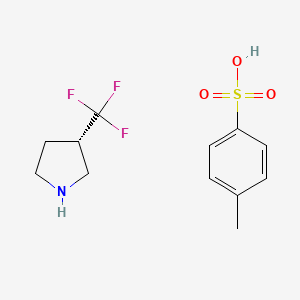
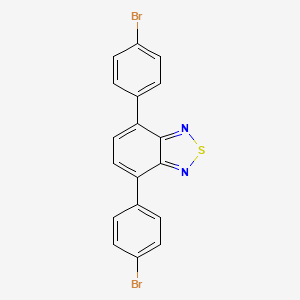
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
